molecular formula C8H14O3 B14388876 1-Methylcyclohexane-1-carboperoxoic acid CAS No. 88108-06-9

1-Methylcyclohexane-1-carboperoxoic acid

Katalognummer: B14388876
CAS-Nummer: 88108-06-9
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: ZBKNULTWTHZRJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylcyclohexane-1-carboperoxoic acid is an organic compound with the molecular formula C8H14O3 It is a derivative of cyclohexane, featuring a methyl group and a carboperoxoic acid functional group

Vorbereitungsmethoden

The synthesis of 1-Methylcyclohexane-1-carboperoxoic acid typically involves the oxidation of 1-Methylcyclohexane-1-carboxylic acid. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the peroxoic acid group.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Analyse Chemischer Reaktionen

1-Methylcyclohexane-1-carboperoxoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of the peroxoic acid group can yield 1-Methylcyclohexane-1-carboxylic acid.

    Substitution: The peroxoic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methylcyclohexane-1-carboperoxoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the study of oxidation reactions.

    Biology: The compound’s oxidative properties make it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research into the compound’s potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.

Wirkmechanismus

The mechanism by which 1-Methylcyclohexane-1-carboperoxoic acid exerts its effects is primarily through the generation of reactive oxygen species (ROS). The peroxoic acid group can decompose to form radicals, which can then interact with various molecular targets. These interactions can lead to oxidative damage or modification of biomolecules, making the compound useful in studying oxidative processes.

Vergleich Mit ähnlichen Verbindungen

1-Methylcyclohexane-1-carboperoxoic acid can be compared to other peroxoic acids, such as:

    m-Chloroperbenzoic acid (m-CPBA): A commonly used peracid in organic synthesis.

    Peracetic acid: Another peroxoic acid with strong oxidizing properties.

    1-Methylcyclohexane-1-carboxylic acid: The precursor to this compound, lacking the peroxoic acid group.

The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the peroxoic acid group, making it a valuable compound for specialized research applications.

Eigenschaften

CAS-Nummer

88108-06-9

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

1-methylcyclohexane-1-carboperoxoic acid

InChI

InChI=1S/C8H14O3/c1-8(7(9)11-10)5-3-2-4-6-8/h10H,2-6H2,1H3

InChI-Schlüssel

ZBKNULTWTHZRJV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1)C(=O)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.